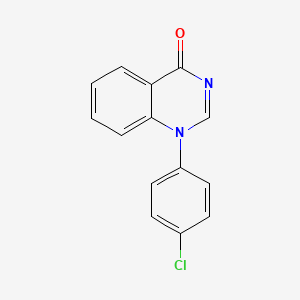

1-(4-Chlorophenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

1-(4-chlorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H |

InChI Key |

QPJPUHAJSNPGLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl Quinazolin 4 1h One and Its Analogues

Synthesis Pathways for Quinazolinone Derivatives

The construction of the quinazolinone scaffold can be achieved through several synthetic routes, which are broadly categorized into traditional and advanced approaches. These methods often involve the formation of the core heterocyclic structure from acyclic precursors. researchgate.net

Traditional Synthetic Routes

Traditional methods for synthesizing quinazolin-4(1H)-ones have been the bedrock of quinazolinone chemistry for many years. These routes typically involve condensation and cyclization reactions, often requiring multiple steps and sometimes harsh reaction conditions. researchgate.netnih.gov

Condensation reactions are fundamental to the synthesis of the quinazolinone core. A prevalent method involves the condensation of anthranilic acid derivatives with various reagents. For instance, reacting anthranilic acid with orthoesters and ammonium (B1175870) acetate (B1210297) can yield 2-substituted-4(3H)-quinazolinones. scispace.com Similarly, the reaction of anthranilamide with diethyl oxalate (B1200264) is a known route to produce 2-carboethoxy-quinazoline-4(3H)-one. scispace.com

Another key precursor, 2-aminobenzamide (B116534) (anthranilamide), can be condensed with a variety of aldehydes in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form 2-substituted quinazolin-4(3H)-ones. acs.org This reaction is often carried out at elevated temperatures, typically between 100 and 120 °C. acs.org The use of isatoic anhydride (B1165640) in a three-component reaction with an amine and an aldehyde, such as a benzyl (B1604629) halide oxidized in situ, also provides an efficient route to 4(3H)-quinazolinones. organic-chemistry.org

A classic approach, the Niementowski quinazoline (B50416) synthesis, involves the thermal condensation of anthranilic acids with amides to build the 3H-quinazolin-4-one ring, though this often requires high temperatures and can be a lengthy process. frontiersin.org

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anthranilic Acid, Orthoesters | Ammonium Acetate | 2-Substituted-4(3H)-quinazolinones | scispace.com |

| Anthranilamide, Diethyl Oxalate | - | 2-Carboethoxy-quinazoline-4(3H)-one | scispace.com |

| 2-Aminobenzamide, Aldehydes | DMSO, 100-120 °C | 2-Substituted quinazolin-4(3H)-ones | acs.org |

| Isatoic Anhydride, Primary Amines, Benzyl Halides | Kornblum Oxidation Conditions | 4(3H)-Quinazolinones | organic-chemistry.org |

| Anthranilic Acids, Amides | High Temperature (Niementowski Synthesis) | 4-Oxo-3,4-dihydroquinazolines | frontiersin.org |

Cyclization is a critical step in forming the quinazolinone ring system. Often, this follows an initial condensation or acylation reaction. For example, N-acyl-anthranilic acids, formed by treating anthranilic acid derivatives with acyl chlorides, can undergo dehydrative cyclization with acetic anhydride to yield benzoxazinone (B8607429) intermediates. nih.gov These benzoxazinones can then be condensed with amines to produce the final quinazolinone derivatives. scispace.comnih.gov

Copper-catalyzed intramolecular cyclization of ortho-halobenzamides with amides is another effective strategy. acs.orgnih.gov For instance, a transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃) in DMSO, which proceeds through an SNAr reaction followed by intramolecular cyclization. acs.orgnih.gov

Aerobic oxidative cyclization represents another pathway, where the reaction of 2-aminobenzamides with aldehydes is followed by an oxidation step to form the aromatic quinazolinone ring. researchgate.net This can be achieved using various oxidizing agents. researchgate.net

| Precursor | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| N-Acyl-anthranilic Acids | Acetic Anhydride | Benzoxazinone | nih.gov |

| Benzoxazinones | Amines | Quinazolinone Derivatives | scispace.comnih.gov |

| ortho-Fluorobenzamides, Amides | Cs₂CO₃, DMSO | Quinazolin-4-ones | acs.orgnih.gov |

| 2-Aminobenzamides, Aldehydes | Oxidant (e.g., Air, O₂) | Quinazolin-4(3H)-ones | researchgate.net |

Many traditional syntheses of quinazolinones inherently involve multiple steps. A common sequence begins with the acylation of an anthranilic acid derivative. For example, 5-bromoanthranilic acid can be treated with 4-chloro-butyryl chloride to form an N-acyl-anthranilic acid. nih.gov This intermediate is then cyclized using acetic anhydride to create a benzoxazinone. nih.gov The final step involves reacting the benzoxazinone with an amine or hydrazine (B178648) to yield the desired tricyclic quinazolinone. nih.gov

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic approaches have been developed. ujpronline.comtandfonline.com These modern techniques often offer improved yields, shorter reaction times, and more environmentally friendly conditions. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of quinazolinone derivatives. rsc.orgtandfonline.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. frontiersin.orgnih.gov

For example, the Niementowski condensation of anthranilic acid with formamide (B127407) can be rapidly carried out under microwave irradiation (60 W, 150°C) for 40 minutes to form the quinazolin-4-one ring. frontiersin.org Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol saw reaction times decrease from 12 hours to just 20 minutes with microwave irradiation, along with an increase in yield. nih.gov

Microwave heating has also been successfully applied to iron-catalyzed C-N coupling reactions for quinazolinone synthesis. The reaction of substituted 2-halobenzoic acids with amidines in water or DMF, catalyzed by an iron complex, can be completed in 30 minutes under microwave irradiation to produce the desired quinazolinones in moderate to high yields. sci-hub.catrsc.org This method is notable for its speed and its applicability in aqueous media, which is considered a green solvent. sci-hub.cat A study on the synthesis of 4-((2-Carbamoyl-4-chlorophenyl)amino)-4-oxobutanoic acid, a precursor to a quinazolinone, showed a 96% yield under microwave conditions. nih.gov

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Niementowski Condensation (Anthranilic acid + Formamide) | Lengthy heating | 40 min at 150°C | frontiersin.org |

| 4-Chloroquinazoline + Aryl heterocyclic amines | 12 hours reflux | 20 min at 60W | nih.gov |

| 2-Halobenzoic acid + Amidines (Iron-catalyzed) | - | 30 min | sci-hub.catrsc.org |

| 2-Aminobenzamide + Succinic anhydride | Thermal heating (95% yield) | Microwave irradiation (96% yield) | nih.gov |

Catalytic Methods (e.g., Bi(NO₃)₃, Cu(OAc)₂)

Catalytic approaches offer efficient and milder conditions for the synthesis of quinazolinone derivatives. Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) and copper(II) acetate (Cu(OAc)₂) are notable catalysts in this regard.

Bismuth(III) nitrate has been effectively used in the oxidative condensation of 2-aminobenzamides with aldehydes to produce 2-substituted quinazolinones. This method is advantageous due to the low cost and low toxicity of the bismuth catalyst. nih.gov The reactions are typically carried out in ethanol (B145695) under aerobic conditions, demonstrating good to excellent yields and tolerance for a wide range of functional groups. nih.gov For instance, the condensation of 2-aminobenzamide with an appropriate aldehyde in the presence of 5 mol% Bi(NO₃)₃·5H₂O in ethanol at 60 °C for 12 hours can afford the corresponding 2-substituted quinazolinone in high yield. nih.gov

Copper(II) acetate is another versatile catalyst employed in quinazolinone synthesis. One notable application is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. acs.orgorganic-chemistry.org This method allows for the efficient construction of the quinazolinone ring system. For example, the reaction of ethyl 2-isocyanobenzoate with an aromatic amine in the presence of Cu(OAc)₂·H₂O and a mild base like triethylamine (B128534) (Et₃N) in a solvent such as anisole (B1667542) can produce 3-substituted quinazolin-4-ones. acs.orgnih.gov Specifically, 3-(4-Chlorophenyl)quinazolin-4(3H)-one has been synthesized using this approach with a reported yield of 61%. acs.org The reaction conditions often involve microwave irradiation to facilitate the process, especially with aromatic amines. acs.orgnih.gov

| Catalyst | Reactants | Key Conditions | Product Type | Ref |

| Bi(NO₃)₃·5H₂O | 2-Aminobenzamide, Aldehyde | Ethanol, 60 °C, Aerobic | 2-Substituted quinazolinones | nih.gov |

| Cu(OAc)₂·H₂O | Ethyl 2-isocyanobenzoate, Aromatic amine | Anisole, Et₃N, Microwave | 3-Aryl quinazolin-4-ones | acs.orgnih.gov |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a valuable technique in the synthesis of quinazoline derivatives, offering advantages such as mild reaction conditions and the ability to use reactants in different phases. nih.gov This methodology has been particularly useful for N-alkylation and condensation reactions of the quinazolinone core. researchgate.netnih.gov

One approach involves the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a liquid/solid phase system, such as dioxane and anhydrous potassium carbonate. nih.gov This has been applied to introduce various substituents onto the quinazoline ring. nih.gov For instance, the synthesis of 6-bromo-4-alkylthioquinazoline compounds has been achieved starting from anthranilic acid using PTC in a multi-step sequence that includes acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution. nih.gov

Furthermore, the combination of microwave irradiation and phase-transfer catalysis using a novel neutral ionic catalyst, tetrabutylammonium benzoate (B1203000) (TBAB), provides a simple, efficient, and environmentally friendly technique for N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one. researchgate.netnih.gov The use of saponin, a natural glycoside, as a phase-transfer agent in conjunction with a Fe₃O₄@Sap/Cu(II) nanocatalyst has also been reported for the synthesis of quinazolines in water, highlighting a green chemistry approach. frontiersin.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinazolinones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.govunibo.it

Key aspects of green chemistry in quinazolinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). frontiersin.orgresearchgate.nettandfonline.com For example, a choline (B1196258) chloride:urea deep eutectic solvent has been used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Catalysis: Employing catalysts, such as the aforementioned Bi(NO₃)₃ and Cu(OAc)₂, to enable reactions under milder conditions and with higher atom economy. nih.govfrontiersin.orgchim.it Nanocatalysts, like the magnetically recoverable Fe₃O₄@Sap/Cu(II), further enhance the green credentials by allowing for easy separation and reuse. frontiersin.org

Energy Efficiency: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. greenchemistry-toolkit.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contribute to this principle. nih.gov

An example of a green synthetic protocol is the tandem microwave-assisted green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones. mdpi.com This method often involves solvent-free conditions or the use of green solvents. researchgate.netnih.govnih.gov

Synthesis of Key Intermediates and Precursors

The synthesis of 1-(4-Chlorophenyl)quinazolin-4(1H)-one and its analogues relies on the preparation of crucial intermediates and precursors. These include benzoxazinone intermediates, 3-amino quinazolinone derivatives, and the incorporation of the halogenated phenyl moiety.

Formation of Benzoxazinone Intermediates

A common and highly utilized pathway to quinazolin-4(3H)-ones proceeds through the formation of a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. nih.govnih.gov These intermediates are typically synthesized from anthranilic acid or its derivatives. nih.govuomosul.edu.iq

The most general method involves the acylation of anthranilic acid with an acyl chloride or acid anhydride. nih.govuomosul.edu.iq For instance, heating anthranilic acid with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq Similarly, reacting anthranilic acid with chloro-acyl chlorides, such as 3-chloropropionyl chloride, yields the corresponding N-acyl-anthranilic acid, which can then be cyclized to the benzoxazinone using acetic anhydride. nih.govnih.gov The resulting benzoxazinone can then be reacted with an appropriate amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.gov

| Starting Material | Reagent(s) | Intermediate | Ref |

| Anthranilic acid | Acetic anhydride | 2-Methyl-3,1-(4H)-benzoxazin-4-one | uomosul.edu.iq |

| Anthranilic acid | 3-Chloropropionyl chloride, then Acetic anhydride | 2-(2-Chloroethyl)-3,1-benzoxazin-4-one | nih.govnih.gov |

Preparation of 3-Amino Quinazolinone Derivatives

3-Amino quinazolinone derivatives are valuable synthons for creating a diverse range of functionalized quinazolinones. tandfonline.comsapub.org These are typically prepared by reacting a benzoxazinone intermediate with hydrazine hydrate (B1144303). nih.govuomosul.edu.iqnih.gov

For example, the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine hydrate in a solvent like ethanol under reflux conditions yields the corresponding 3-amino-2-substituted-quinazolin-4(3H)-one. nih.govnih.gov These 3-amino derivatives can then undergo further reactions, such as condensation with aldehydes to form Schiff bases, which can be cyclized to introduce new heterocyclic rings. nih.gov The amino group at the 3-position serves as a nucleophilic center for further derivatization. sapub.org A green, microwave-assisted process has also been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com

Integration of Halogenated Phenyl Moieties (e.g., 4-Chlorophenyl)

The introduction of a halogenated phenyl group, such as the 4-chlorophenyl moiety, at the N-1 or N-3 position of the quinazolinone ring is a key step in synthesizing many biologically active compounds. nih.gov This can be achieved through several synthetic strategies.

One direct method involves the condensation of a benzoxazinone intermediate with a halogenated aniline (B41778), like 4-chloroaniline (B138754). nih.gov For instance, reacting a 2-substituted-benzoxazinone with 4-chloroaniline in a suitable solvent like toluene (B28343) under reflux leads to the formation of the corresponding 3-(4-chlorophenyl)quinazolin-4(3H)-one. nih.gov

Alternatively, copper-catalyzed reactions provide an efficient route. As mentioned earlier, the reaction of ethyl 2-isocyanobenzoate with 4-chloroaniline using a Cu(OAc)₂ catalyst affords 3-(4-Chlorophenyl)quinazolin-4(3H)-one. acs.org This highlights the utility of transition-metal catalysis in forming the C-N bond between the quinazolinone nitrogen and the halogenated phenyl ring. acs.orgnih.gov

Furthermore, multi-step syntheses have been developed where the halogenated phenyl group is part of a more complex substituent. For example, 3-amino-4(3H)quinazolinone derivatives can be reacted with chloroacetyl chloride, and the resulting intermediate can be coupled with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (B1270341) to create hybrid molecules. nih.gov

Synthesis of Hybrid and Fused Quinazolinone Structures

The versatility of the quinazolinone scaffold has led to extensive research into its incorporation into hybrid molecules and fused ring systems. This approach aims to modulate and enhance biological activity by combining the quinazolinone core with other pharmacologically relevant heterocycles. This section details the synthetic methodologies for creating various hybrid and fused structures, including quinazolinone-oxadiazole conjugates, quinazolinone-pyrazole derivatives, quinazolinone-pyridine/pyran hybrids, fused tricyclic systems like imidazo[1,5-a]quinazolinones, and dimeric quinazolinone derivatives.

Quinazolinone-Oxadiazole Conjugates

The synthesis of molecules integrating both quinazolinone and 1,3,4-oxadiazole (B1194373) rings often involves multi-step procedures, typically starting from a quinazolinone precursor bearing a suitable functional group for subsequent heterocyclization.

One common strategy begins with the preparation of a hydrazide derivative of a quinazolinone. For instance, 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid can be synthesized from isatoic anhydride, β-alanine, and formic acid. This acid is then converted to its corresponding hydrazide. rtu.lv The resulting N'-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]aryl(heteroaryl) hydrazides can then be cyclized to form the 1,3,4-oxadiazole ring. rtu.lvresearchgate.net A typical method for this cyclization involves treatment with a dehydrating agent like p-toluenesulfonyl chloride. rtu.lv

Another approach involves the use of 4-(4-oxo-2-phenyl-quinazoline-3(4H)-yl)-benzohydrazide, which can be cyclized with various aromatic acids in the presence of phosphoryl chloride (POCl₃) to yield the desired 1,3,4-oxadiazole derivatives. researchgate.net Alternatively, reaction of the benzohydrazide (B10538) with carbon disulphide (CS₂) can produce an oxadiazole thione, which can be further functionalized. researchgate.net

A different synthetic route utilizes a phase transfer catalysis approach to link 1,3,4-oxadiazole and 1,2,4-triazole (B32235) thioether moieties to the quinazolinone core. nih.gov Furthermore, some methods focus on creating a direct linkage or a short spacer between the two heterocyclic systems. For example, quinazolinone-1,3,4-oxadiazole conjugates have been synthesized through a multi-step reaction sequence starting from 3-amino-4(3H)quinazolinone derivatives. These are first reacted with chloroacetyl chloride to form a 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide intermediate. This intermediate is then treated with a pre-formed 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol to yield the final conjugate. psu.edu

The following table summarizes a selection of synthesized quinazolinone-oxadiazole conjugates and their reported yields.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-[2-(5-Aryl(heteroaryl)-1,3,4-oxadiazol-2-yl)ethyl]quinazolin-4(3H)-ones | N'-[3-(4-Oxoquinazolin-3(4H)-yl)propanoyl]-aryl(heteroaryl) hydrazides | p-Toluenesulfonic acid chloride, triethylamine, dichloromethane | Varies | rtu.lv |

| 2-(5-((3-Bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one | Not specified | Phase Transfer Catalysis | Not specified | nih.gov |

| 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide | 2-Chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Dry acetone, potassium carbonate | Not specified | psu.edu |

| 3-[5-(Aryl)-1,3,4-oxadiazol-2-yl]-2-phenylquinazolin-4(3H)-ones | 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide, Aromatic acids | Phosphoryl chloride (POCl₃) | Not specified | researchgate.net |

| 6,8-Dibromo-2-(3,4-dichlorophenyl)- rtu.lvmdpi.comnih.govtriazolo[4,3-c]quinazoline-3(2H)-thione | Hydrazinyl derivative of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Carbon disulfide | Not specified | acs.org |

Quinazolinone-Pyrazole Derivatives

The synthesis of hybrid compounds containing both quinazolinone and pyrazole (B372694) moieties has been explored through various synthetic strategies, often focusing on linking the two heterocycles through different spacers or by direct fusion.

One prominent method involves the molecular hybridization of a quinazolinone structural unit with a pyrazole-containing active fragment. mdpi.com For example, a series of quinazolinone-containing pyrazole carboxamide derivatives were synthesized by connecting the two moieties via a benzene (B151609) ring. mdpi.com This typically involves the reaction of a substituted 2-(aminomethyl)phenyl derivative with a pyrazole carboxylic acid.

Another approach starts with the diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one or its derivatives, followed by reaction with active methylene (B1212753) compounds like ethyl acetoacetate, ethyl cyanoacetate, or acetylacetone. nih.gov The resulting hydrazono quinazolinone derivatives can then be cyclized with hydrazine hydrate or phenylhydrazine (B124118) to afford pyrazolin-5-one or pyrazole derivatives attached to the quinazolinone core. nih.gov

Researchers have also focused on synthesizing quinazolinone-pyrazole hybrids from 6-iodo-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one bearing a pyrazole moiety. This intermediate is then reacted with various acid hydrazides to construct the quinazolinone ring, resulting in novel hybrid structures. nih.gov

The following table presents examples of synthesized quinazolinone-pyrazole derivatives.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-(Difluoromethyl)-1-methyl-N-(2-((6-methyl-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide | 2-((2-Aminobenzyl)amino)benzoic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Not specified | 72% | mdpi.com |

| N-(2-((8-Chloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 2-((2-Aminobenzyl)amino)-3-chlorobenzoic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Not specified | 68% | mdpi.com |

| 2-Methyl-3-{4-[N′-(3-methyl-5-oxo-1-phenyl-1,5-dihydropyrazol-4-ylidene)hydrazino]phenyl}-3H-quinazolin-4-one | Hydrazono quinazolinone derivative, Phenylhydrazine | Refluxing ethanol | 46% | nih.gov |

| 3-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ylazo)phenyl]-2-methyl-3H-quinazolin-4-one | Diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one, Acetylacetone, Phenylhydrazine | Not specified | 60% | nih.gov |

| 6-Iodo-2-((E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid derivatives | 6-Iodo-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one bearing pyrazole moiety, Various acid hydrazides | Not specified | Varies | nih.gov |

Quinazolinone-Pyridine/Pyran Hybrids

The synthesis of hybrid molecules containing quinazolinone and pyridine (B92270) or pyran rings is an active area of research. These hybrids are often designed to combine the biological activities of both heterocyclic systems.

For the synthesis of pyridine-quinazolinone hybrids, one approach involves the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This method is sensitive to electronic effects of substituents on the pyridine ring, with electron-donating groups generally favoring the reaction. nih.gov Another strategy involves the reaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid or its methyl ester, followed by cyclodehydration and treatment with hydrazine hydrate to form a 3-amino-2-pyridinyl-4(3H)-quinazolinone. rsc.org This intermediate can then be further modified.

The synthesis of pyran-fused quinazolinones can be achieved through multi-component reactions. For example, the reaction of an aldehyde, malononitrile, and a suitable quinazolinone precursor can lead to the formation of a pyrano[2,3-g]quinazoline derivative.

The following table provides examples of synthesized quinazolinone-pyridine hybrids.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Ethyl 2-aminobenzoate, 1-(4-Methylpyridin-2-yl)urea | Not specified | 70% | nih.gov |

| 3-(6-Phenylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Ethyl 2-aminobenzoate, 1-(6-Phenylpyridin-2-yl)urea | Not specified | 42% | nih.gov |

| 3-Amino-2-(pyridin-2-yl)-4(3H)-quinazolinone | 2,3-Pyridine dicarboxylic anhydride, Anthranilic acid, Hydrazine hydrate | Acetic acid, reflux | Not specified | rsc.org |

Fused Tricyclic Systems (e.g., Imidazo[1,5-a]quinazolinones)

The synthesis of fused tricyclic systems where a third heterocyclic ring is annulated to the quinazolinone core has been achieved through various methodologies, leading to novel scaffolds with potential biological activities. Imidazo[1,5-a]quinazolinones are a prominent example of such systems.

One synthetic route involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction. acs.org This method utilizes 2-(2-bromophenyl)-1H-imidazole or its benzimidazole (B57391) analogue as a key starting material, which is coupled with various azoles. acs.org Another copper-catalyzed approach involves the tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia. acs.org

Multi-component reactions also provide an efficient pathway to these fused systems. For instance, a one-pot, three-component reaction of isatin (B1672199) derivatives, 3-aminopyrazoles, and isocyanides in the presence of a CeCl₃·7H₂O catalyst has been used to synthesize pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. nih.gov

Furthermore, tandem reductive amination of aryl halides followed by oxidative amination of C(sp³)–H bonds of N,N-dimethylacetamide (DMA) has been developed for the synthesis of imidazo[1,2-c]quinazolines. lookchem.com A previously reported method for synthesizing 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one involved the cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-thiocarbonyldiimidazole. mdpi.com

The following table summarizes selected synthetic methods for fused imidazo[1,5-a]quinazolinone systems.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Imidazo[1,2-c]quinazolines | 2-(2-Bromophenyl)-1H-imidazole, Azoles | CuI, K₂CO₃, DMF, then Cu(OAc)₂·H₂O | 40-70% | acs.org |

| Pyrazolo[1,5-c]quinazolines | 5-(2-Bromoaryl)-1H-pyrazoles, Carbonyl compounds, Aqueous ammonia | Copper catalyst | Varies | acs.org |

| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones | Isatin derivatives, 3-Aminopyrazoles, Isocyanides | CeCl₃·7H₂O, Ethanol, reflux | 63-91% | nih.gov |

| Imidazo[1,2-c]quinazolines | N-Substituted 2-bromobenzamides, DMA, NaN₃ | Copper catalyst, TBHP, p-TsOH | 37-71% | lookchem.com |

| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | 2-(Aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, N,N'-Thiocarbonyldiimidazole | THF, reflux | 78% | mdpi.com |

Dimeric Quinazolinone Derivatives

The synthesis of dimeric quinazolinone derivatives, where two quinazolinone units are connected by a linker, has been investigated. These molecules are of interest for their potential to interact with multiple binding sites on a biological target.

A study on dimeric compounds derived from quinazolin-2-one involved the use of piperazine (B1678402) or homopiperazine (B121016) as a spacer to connect the two heterocyclic units. The synthesis of these dimeric structures was investigated, although specific reaction details are limited in the provided abstract. nih.gov

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H-NMR spectroscopy would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the quinazolinone core and the 4-chlorophenyl ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C-NMR spectrum of 1-(4-Chlorophenyl)quinazolin-4(1H)-one would display a unique signal for each chemically non-equivalent carbon atom. The chemical shift of each signal would indicate the type of carbon (e.g., aromatic, carbonyl), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

A hypothetical data table for the NMR analysis is presented below, illustrating the type of information that would be sought in a research context.

| Analysis | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons of the quinazolinone and 4-chlorophenyl rings. The chemical shifts and coupling constants would be crucial for assigning each proton to its specific position on the rings. |

| ¹³C-NMR | Resonances for all 14 carbon atoms, including the carbonyl carbon of the quinazolinone ring, which would appear at a characteristic downfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680-1660 cm⁻¹ would be indicative of the carbonyl (C=O) group of the quinazolinone ring. Other significant peaks would include those for C-N stretching, aromatic C=C stretching, and C-H stretching vibrations. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

An illustrative IR data table is shown below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | 1680 - 1660 |

| C=N | 1630 - 1575 |

| Aromatic C=C | 1600 - 1450 |

| C-Cl | 800 - 600 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₄H₉ClN₂O. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the breakdown of the molecule into smaller, stable ions.

A summary of expected mass spectrometry findings is provided in the table below.

| Technique | Expected Finding |

| MS | A molecular ion peak ([M]⁺) and characteristic fragment ions. |

| HRMS | An exact mass measurement confirming the elemental composition of C₁₄H₉ClN₂O. |

X-ray Crystallography in Structural Analysis

The kind of data obtained from an X-ray crystallographic analysis is exemplified in the table below.

| Parameter | Information Obtained |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Dihedral Angles | The rotational relationship between different parts of the molecule. |

Advanced Structural and Conformational Studies

Tautomerism Investigations (e.g., Thioamide-Iminethiol Equilibrium)

Tautomerism, the interconversion of structural isomers, is a key characteristic of many heterocyclic compounds, including quinazolinones. While direct studies on the keto-enol tautomerism of 1-(4-Chlorophenyl)quinazolin-4(1H)-one are not extensively detailed in the provided context, significant insights can be drawn from investigations into closely related structures, particularly those involving thio-analogs.

In a study on a related compound, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, which features a similar chlorophenyl-substituted quinazolinone scaffold, researchers investigated the thioamide-iminethiol tautomerism. mdpi.comresearchgate.net The two potential tautomeric forms are the thioamide (C=S, N-H) and the iminethiol (C-S-H, C=N). Using density functional theory (DFT) calculations, the study compared the calculated ¹³C NMR chemical shifts for both tautomers against the experimental data. mdpi.com The results showed a strong linear correlation for the thioamide form, confirming it as the predominant structure in solution. mdpi.comresearchgate.net This type of analysis is a powerful tool for elucidating the stable form of a molecule where tautomerism is possible. mdpi.com

Heterocyclic compounds that exhibit keto-enol tautomerism are significant in biological reactions and as intermediates in the synthesis of new compounds. nih.gov The presence of a quinazolinone moiety can influence the electronic properties of the entire molecule, affecting the acidity of adjacent protons and the potential for tautomerization. nih.gov Another form of tautomerism, known as excited-state intramolecular proton transfer (ESIPT), has been studied in other quinazoline (B50416) derivatives, where a proton is transferred within the molecule upon photoexcitation. acs.org This process is often associated with no energy barrier in the excited state, leading to an ultrafast transformation. acs.org

Conformational Analysis and Rotational Freedom

The conformational flexibility of this compound is largely defined by the rotation around the single bond connecting the nitrogen atom (N-1) of the quinazolinone ring and the 4-chlorophenyl group. This rotation determines the relative orientation of the two ring systems.

Studies on the rotational stability of similar 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones provide valuable data on the energy barriers involved. elsevierpure.com Research using DFT calculations has shown that the introduction of an aryl group at the 2-position of the quinazolinone ring can significantly lower the rotational barrier around the N-phenyl bond compared to an alkyl group. elsevierpure.com This decrease is attributed to the alleviation of steric repulsion in the transition state. elsevierpure.com

The conformation of the molecule dictates how it interacts with other molecules, including biological targets. In docking studies of various quinazolinone derivatives, the orientation of the substituent rings within binding pockets is critical. For instance, the carbonyl oxygen and a nitrogen atom of the quinazolinone ring can form key hydrogen bonds with amino acid residues in a protein's active site. nih.gov The rotational freedom and preferred conformation of the 4-chlorophenyl group would therefore be a crucial factor in defining its potential biological interactions.

| Parameter | Finding | Implication for this compound | Source |

| Rotational Barrier | The rotational barrier around the N-C(phenyl) bond is lowered by the presence of an aryl group at position C-2 of the quinazolinone core. | The rotational freedom of the 4-chlorophenyl group is significant, allowing it to adopt various conformations. | elsevierpure.com |

| Steric Repulsion | The decrease in the rotational barrier is caused by reduced steric repulsion between the ortho-substituent of the phenyl group and the group at C-2. | The planar nature of the quinazolinone ring and the phenyl ring allows for relatively free rotation, though certain conformations will be energetically favored. | elsevierpure.com |

| Binding Conformation | The carbonyl oxygen and ring nitrogen of the quinazolinone core are often involved in hydrogen bonding with biological targets. | The specific rotational conformation of the 4-chlorophenyl group will influence the overall shape and how the molecule fits into a binding site. | nih.gov |

Influence of Substituents on Molecular Geometry

In synthetic procedures, the electronic nature of substituents on the phenyl ring can affect reaction outcomes. Studies have shown that both electron-withdrawing groups (like Cl, F, Br) and electron-donating groups (like Me, OMe) on the phenyl ring are generally well-tolerated in the synthesis of quinazolinone derivatives, leading to high yields. acs.org However, in some catalytic systems, electron-donating substituents have been observed to produce slightly higher yields than electron-withdrawing ones. mdpi.com

Computational Chemistry and Molecular Modeling for Quinazolinone Research

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of quinazolinone research, DFT is particularly valuable for elucidating molecular structures and understanding phenomena like tautomerism. mdpi.comnih.gov

Tautomerism, the dynamic equilibrium between two interconverting isomers, is a critical consideration in drug design as different tautomers can exhibit distinct physicochemical properties and biological activities. mdpi.com For heterocyclic systems like quinazolinones, DFT calculations can predict the relative stability of different tautomeric forms. For instance, in a study on a related fused imidazo[1,5-a]quinazolin-5(1H)-one, DFT calculations were employed to compare the stability of the thioamide (NHC=S) and iminothiol (N=CSH) tautomers. mdpi.com By comparing the calculated 13C NMR chemical shifts with experimental data, researchers could confirm the predominance of the thioamide form in solution. mdpi.com Such studies, which show a strong correlation between calculated and experimental values, underscore the predictive power of DFT in confirming the structural identity of complex heterocyclic molecules. mdpi.comresearchgate.net

In a similar vein, DFT has been used to study the tautomerization mechanisms in quinolin-2(1H)-one derivatives, a related class of heterocycles. nih.gov These analyses help in determining the most stable tautomer in different environments (e.g., gas phase vs. solvent) and calculating the energy barriers for tautomeric conversion. nih.gov For 1-(4-Chlorophenyl)quinazolin-4(1H)-one, DFT could similarly be applied to confirm its most stable tautomeric form and to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional conformation and reactivity.

Molecular Docking Studies for Receptor Binding

Molecular docking is a prominent structure-based drug design technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. frontiersin.org This method is extensively used to screen libraries of quinazolinone derivatives to identify potential inhibitors for various therapeutic targets, most notably protein kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.netijpsr.comlums.ac.irnih.gov Overexpression or mutation of EGFR is implicated in numerous cancers, making it a key target for anticancer drug development. researchgate.netnih.gov

The process involves placing the ligand into the receptor's binding site and calculating a "docking score," which represents the binding affinity. ijpsr.com For quinazolinone analogues, docking studies have successfully predicted their binding modes within the ATP-binding pocket of EGFR. lums.ac.irjapsonline.com For example, studies on various quinazolinone derivatives have reported binding energies ranging from -6.8 to -8.9 kcal/mol, indicating strong potential for binding to the EGFR active site. ijpsr.com These values are often compared to those of known reference drugs like Gefitinib (B1684475) and Erlotinib (B232) to gauge relative potency. ijpsr.comnih.gov

In a typical docking study, the 3D structure of the ligand, such as this compound, is first optimized for energy using software like Hyperchem before being docked into the receptor's active site using programs like AutoDock. lums.ac.ir The results help to identify which compounds are most likely to be active, guiding the synthesis and biological testing of the most promising candidates. lums.ac.ir

In Silico Prediction of Molecular Interactions

Beyond simply predicting binding affinity, computational methods provide detailed predictions of the specific molecular interactions that stabilize the ligand-receptor complex. frontiersin.org These in silico predictions are crucial for understanding the structure-activity relationship (SAR) — how a molecule's structure relates to its biological activity. frontiersin.org

The primary interactions identified in docking studies of quinazolinone derivatives with protein targets include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding site. For example, the nitrogen atoms in the quinazoline (B50416) ring and the carbonyl oxygen are common hydrogen bond acceptors. frontiersin.orgjapsonline.com

Hydrophobic Interactions: These interactions, including pi-alkyl and pi-sigma interactions, are formed between the aromatic rings of the quinazolinone scaffold and nonpolar amino acid residues in the receptor. ijpsr.comnih.gov

Pi-Pi Stacking and Pi-Cation Interactions: These occur between aromatic rings of the ligand and receptor, further enhancing binding affinity. nih.govnih.gov

Computer-aided drug design (CADD) techniques also encompass the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgnih.gov These in silico tools can forecast a compound's drug-likeness, such as its ability to cross the blood-brain barrier or its potential for oral absorption, based on rules like Lipinski's rule of five. nih.govijddr.in This pre-screening helps to eliminate compounds with unfavorable pharmacokinetic profiles early in the drug development pipeline. nih.gov

Ligand-Protein Binding Analysis (e.g., EGFR binding site)

A detailed analysis of the ligand-protein binding, particularly at the EGFR binding site, reveals how quinazolinone derivatives achieve their inhibitory effects. The quinazoline scaffold is a well-established "hinge-binder," forming key hydrogen bonds with amino acid residues in the hinge region of the EGFR kinase domain. researchgate.net

Docking analyses of various quinazolinone-based inhibitors have identified several crucial interactions within the EGFR active site:

Interaction with Met793: The N1 atom of the quinazoline ring commonly forms a critical hydrogen bond with the backbone amide of Methionine 793 in the hinge region. This interaction is a hallmark of many EGFR inhibitors. japsonline.comnih.gov

Interaction with Thr790: The carbonyl oxygen of the quinazolinone core can form hydrogen bonds with Threonine 790. nih.gov

Interaction with the DFG Motif: Some inhibitors interact with residues of the Asp-Phe-Gly (DFG) motif, such as Asp855. nih.gov This suggests they can act as ATP-competitive inhibitors by occupying the ATP-binding pocket. nih.gov

Other Key Residues: Other important interactions often involve residues such as Lys745, Gln791, and Leu844, which contribute to binding through hydrogen bonds, pi-cation, and alkyl-pi interactions. nih.gov

The binding mode and affinity of this compound within the EGFR active site can be hypothesized based on these established interaction patterns for the quinazolinone class. The table below summarizes key interactions observed for potent quinazolinone-based EGFR inhibitors, which would be the focus of a docking study involving the title compound.

| Interaction Type | Key Amino Acid Residue(s) | Role in Binding |

| Hydrogen Bond | Met793, Thr790 | Anchors the ligand in the hinge region of the kinase. japsonline.comnih.gov |

| Hydrogen Bond | Lys745, Asp855 | Further stabilizes the ligand in the ATP-binding pocket. nih.gov |

| Pi-Cation | Lys745 | Electrostatic interaction with the aromatic system of the ligand. nih.gov |

| Hydrophobic / Alkyl-Pi | Val726, Ala743, Leu788, Leu844 | Enhances binding affinity through interactions with hydrophobic pockets. nih.gov |

This detailed binding analysis not only explains the basis of inhibitory activity but also provides a roadmap for designing new derivatives with improved potency and selectivity. researchgate.net By modifying substituents on the quinazolinone core, chemists can optimize these interactions to develop more effective EGFR inhibitors.

Biological Activity Spectrum and Mechanistic Investigations of Quinazolinone Derivatives

Anticancer Research

Quinazolinone-based molecules have emerged as a promising class of chemotherapeutic compounds, demonstrating significant efficacy against various tumors. nih.gov Their anticancer properties are often attributed to their ability to interfere with critical cellular processes such as cell division, proliferation, and survival, which are frequently dysregulated in cancer. nih.gov The development of novel quinazolinone derivatives is an active area of research, with a focus on enhancing their potency and selectivity as anticancer agents. nih.gov

Targeting Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth and proliferation. nih.gov Overexpression or mutation of EGFR is a common feature in many cancers, making it a key target for anticancer therapies. nih.govnih.gov Several quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib (B232), are potent EGFR kinase inhibitors. nih.gov

Research has shown that certain quinazolin-4(3H)-one derivatives can act as ATP-competitive type-I inhibitors of EGFR kinase. nih.gov Molecular docking studies have revealed that these compounds can interact with key residues in the ATP-binding site of EGFR kinase, including the DFG motif residue Asp855. nih.gov This interaction is crucial for inhibiting the kinase's activity. nih.gov For instance, some synthesized quinazolin-4(3H)-ones have demonstrated superiority to erlotinib in their interactions with the active site residues of EGFR kinase. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDK2)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.gov Consequently, CDKs, particularly CDK2, have become attractive targets for the development of anticancer drugs. nih.govnih.gov

Studies have identified quinazolin-4(3H)-one derivatives that exhibit strong inhibitory activity against CDK2. nih.gov Some of these compounds have shown potency comparable to the established kinase inhibitor imatinib. Molecular docking analyses suggest that these quinazolinones can act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes. nih.gov

Modulation of Other Protein Kinases (e.g., Tyrosine Kinases)

The anticancer activity of quinazolinone derivatives extends beyond EGFR and CDK2 to include the modulation of other protein kinases, particularly tyrosine kinases. nih.gov Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a common cause of cancer. nih.gov

Quinazolinone-based molecules have been developed as potent inhibitors of various tyrosine kinases. nih.gov For example, some derivatives have shown inhibitory activity against HER2, another member of the ErbB family, and VEGFR2, a key regulator of angiogenesis. nih.gov The ability to target multiple tyrosine kinases is a significant advantage, as it can lead to a broader spectrum of anticancer activity. nih.gov

Enzyme Inhibition Studies

Recent research has expanded the scope of quinazolinone derivatives as enzyme inhibitors, targeting a variety of enzymes implicated in cancer. nih.gov These include:

Urease: An enzyme that has been linked to cancers associated with infections. nih.gov

Phosphodiesterase: Enzymes involved in signal transduction pathways. nih.gov

Aurora Kinase: A family of serine/threonine kinases that play a critical role in mitosis. nih.govmdpi.com A quinazolin-4(3H)-one derivative, BIQO-19, has been shown to have antiproliferative activity in non-small cell lung cancer cells by targeting Aurora Kinase A. mdpi.com

PI3Kα (Phosphoinositide 3-kinase alpha): A key component of a signaling pathway that is frequently mutated in cancer. nih.gov

HDAC (Histone Deacetylase): Enzymes that play a role in epigenetic regulation and are often dysregulated in cancer. nih.gov

USP7 (Ubiquitin-Specific Protease 7): An enzyme involved in the ubiquitin-proteasome system, which regulates protein stability. nih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): Receptors that are critical for angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Receptor Modulation

In addition to enzyme inhibition, quinazolinone derivatives have been investigated for their ability to modulate the activity of various receptors.

mGlu7 Receptor: A new class of 2,6-disubstituted (3H)-quinazolin-4-one derivatives has been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov One such compound, ALX-171, has shown antipsychotic-like activity in animal models, suggesting a potential therapeutic application. nih.gov

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): Some quinazolinone derivatives act as agonists for PPARγ, a nuclear receptor that has been implicated in the regulation of cell growth and differentiation. nih.gov

SUR (Sulfonylurea Receptor) Agonists: Certain quinazolinones have been found to act as agonists of the sulfonylurea receptor, a component of the ATP-sensitive potassium channel. nih.gov

In Vitro Cytotoxicity Studies

The anticancer potential of 1-(4-Chlorophenyl)quinazolin-4(1H)-one and its derivatives is further supported by numerous in vitro cytotoxicity studies against a panel of human cancer cell lines. These studies are crucial for assessing the preliminary efficacy of new compounds.

Derivatives of quinazolin-4(3H)-one have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including:

MCF-7 (Human Breast Adenocarcinoma): Many synthesized quinazolin-4(3H)-ones have shown potent cytotoxicity towards MCF-7 cells, with some compounds being significantly more potent than the control drug lapatinib. nih.govresearchgate.net

HeLa (Human Cervical Cancer): Cytotoxic effects of quinazolinone-1,3,4-oxadiazole conjugates have been observed against HeLa cells. researchgate.net

L1210 (Mouse Lymphocytic Leukemia): (No specific data found in the provided search results for L1210)

HT29 (Human Colorectal Adenocarcinoma): (No specific data found in the provided search results for HT29)

HEPG2 (Human Liver Cancer): (No specific data found in the provided search results for HEPG2)

HCT116 (Human Colorectal Carcinoma): A 4-Hydroxyquinazoline derivative, B1, has shown superior cytotoxicity in PARPi-resistant HCT-15 and HCC1937 cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Quinazolin-4(3H)-one hydrazides (3a–j) | A2780 | 0.14 to 0.84 µM | nih.gov |

| Quinazolin-4(3H)-one esters (2a–j) | A2780 | 0.49 to 2.98 µM | nih.gov |

| Compound 2j | MCF-7 | 3.79 ± 0.96 µM | nih.gov |

| Compound 3j | MCF-7 | 0.20 ± 0.02 µM | nih.gov |

| Lapatinib (Control) | MCF-7 | 5.9 ± 0.74 µM | nih.gov |

| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide 6a | HeLa | Remarkable at 10 and 100 μM | researchgate.net |

| BIQO-19 | NSCLC cell lines | Effective inhibition | mdpi.com |

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 | 2.89 ± 0.78 μM | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | HCC1937 | 3.26 ± 0.38 μM | nih.gov |

| Olaparib (Control) | HCT-15 | 45.53 ± 3.13 μM | nih.gov |

| Olaparib (Control) | HCC1937 | 37.07 ± 1.89 μM | nih.gov |

Mechanisms of Antiproliferative Activity (e.g., autophosphorylation inhibition)

The antiproliferative effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in cell growth and proliferation. nih.govmdpi.com One of the primary mechanisms is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block the intracellular phosphorylation cascade, thereby halting signal transduction pathways that lead to cell proliferation and survival. nih.gov Some quinazolinone derivatives have been shown to act as ATP-competitive type-I inhibitors against EGFR kinase. nih.gov

Furthermore, certain quinazolin-4(3H)-one derivatives have demonstrated the ability to inhibit other crucial cell cycle regulators like Aurora Kinase A (AKA). mdpi.comescholarship.org Inhibition of AKA can lead to G2/M phase cell cycle arrest and subsequently induce apoptosis in cancer cells. escholarship.org The antiproliferative activity of some derivatives is also linked to the inhibition of histone deacetylase and phosphoinositide 3-kinase (PI3K) mediated signaling pathways. mdpi.com

| Target Enzyme | Mechanism of Action | Outcome |

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of autophosphorylation | Blockage of cell proliferation pathways |

| Aurora Kinase A (AKA) | Inhibition of kinase activity | G2/M cell cycle arrest, apoptosis |

| Histone Deacetylase (HDAC) | Inhibition of enzyme activity | Altered gene expression, cell death |

| Phosphoinositide 3-kinase (PI3K) | Inhibition of signaling pathway | Reduced cell survival and proliferation |

Antimicrobial Research

The antimicrobial potential of quinazolinone derivatives is well-documented, with studies demonstrating efficacy against a range of bacterial and fungal pathogens. researchgate.netksu.edu.sanih.gov

Antibacterial Activity (Gram-positive, Gram-negative strains)

Derivatives of this compound have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The presence of a 4-chlorophenyl group can influence the antibacterial spectrum. nih.gov Studies have shown that while some quinazolinone derivatives exhibit moderate activity against both types of bacteria, specific substitutions can enhance their potency. frontiersin.org For instance, the introduction of certain heterocyclic moieties can significantly increase antibacterial activity against various bacterial pathogens. frontiersin.org Conversely, other substitutions, such as an increase in the number of methoxy (B1213986) groups, can decrease activity against specific strains like S. aureus and E. coli. frontiersin.org

Gram-negative bacteria are often more resistant to antibiotics due to their complex outer membrane containing lipopolysaccharides. nih.gov However, certain quinazolinone hybrids have shown notable activity against Gram-negative bacteria, including strains of Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov

Antifungal Activity

The antifungal activity of quinazolinone derivatives has also been a subject of research. researchgate.netksu.edu.saresearchgate.net Studies have shown that these compounds can exhibit inhibitory effects against various fungal strains. mdpi.comresearchgate.net The presence of a chlorine atom on the phenyl ring, as in this compound, has been noted to have an obvious inhibitory effect against certain fungi like Rhizoctonia solani AG1. mdpi.com Some pyrazolyl-quinazolin-4(3H)-one derivatives have also demonstrated good antifungal and antibacterial effects. mdpi.com

| Pathogen Type | Examples of Susceptible Strains | Key Structural Influences on Activity |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus cereus | Substitution with heterocyclic groups can enhance activity. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | The 4-chlorophenyl group can contribute to activity. |

| Fungi | Rhizoctonia solani AG1, Aspergillus species, Candida species | The presence and position of halogen atoms can be significant. |

Mechanistic Insights into Antimicrobial Action (e.g., interaction with cell wall, DNA structures)

The antimicrobial mechanisms of quinazolinones are multifaceted. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. mdpi.com By targeting this enzyme, these compounds can disrupt essential cellular processes, leading to bacterial cell death. Additionally, it is believed that some quinazolinone derivatives can interact with the bacterial cell wall, leading to its damage and increased permeability, ultimately causing leakage of cellular contents. mdpi.com The structural similarity of some quinazolines to natural compounds allows them to readily interact with biological molecules within the microbial systems. nih.gov

Other Pharmacological Activities Investigated

Beyond their antiproliferative and antimicrobial effects, derivatives of this compound have been explored for other pharmacological properties. nih.govresearchgate.netksu.edu.sanih.govresearchgate.net

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is a significant area of investigation. nih.govresearchgate.netksu.edu.sanih.govresearchgate.net Research has indicated that the presence of a 4-chlorophenyl group on the quinazolinone moiety can lead to better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov Structure-activity relationship studies have suggested that the presence of a halogen atom is often preferred for anti-inflammatory potency. nih.gov Some quinazolinone derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

Anticonvulsant Activity of Quinazolinone Derivatives

Quinazolinone derivatives have garnered significant attention for their potential as anticonvulsant agents. The core structure of quinazolin-4(3H)-one has been a focal point for the synthesis of various derivatives with promising activities against seizures.

Research into 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives has revealed significant anticonvulsant properties. nih.gov A number of these compounds, when administered to albino mice, demonstrated notable protection against maximal electroshock (MES)-induced and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. nih.govnih.gov The effectiveness of these derivatives is often compared to standard anticonvulsant drugs like diazepam and ethosuximide. nih.govnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the pharmacophoric requirements for anticonvulsant activity. For instance, the nature and position of substituents on the quinazolinone ring system play a crucial role in determining the potency. It has been observed that substitutions at the 3-position of the quinazolinone ring can significantly influence the anticonvulsant profile. nih.gov Specifically, a butyl substitution at this position has been shown to have a marked effect on preventing the spread of seizure discharge and increasing the seizure threshold. nih.gov In contrast, a benzyl (B1604629) substitution at the same position, while also demonstrating strong anticonvulsant activity, showed comparatively less seizure prevention. nih.gov

Furthermore, the substitution at the 2-position of the quinazolin-4(3H)-one ring also dictates the level of anticonvulsant activity. Studies have indicated a specific order of activity based on the substituent at this position, with 2-(2,4-dichlorophenoxy) showing greater potency than 2-(2-chlorophenoxy), which in turn is more active than a simple 2-phenoxy group. nih.gov

Several synthesized derivatives have shown remarkable protection (100%) against PTZ-induced convulsions, with some compounds being several times more potent than the standard drug ethosuximide. nih.gov Molecular docking studies have been employed to understand the potential mechanism of action, with the human carbonic anhydrase II (HCA II) enzyme being a target of interest. nih.gov The binding energies of these quinazoline (B50416) derivatives with the enzyme often correlate with their observed anticonvulsant activities. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound ID | Substitution at Position 2 | Substitution at Position 3 | Anticonvulsant Activity | Reference |

| 4b | Not Specified | Not Specified | Significant | nih.gov |

| 7b-f | Not Specified | Not Specified | Significant | nih.gov |

| 8a | Not Specified | Not Specified | Significant | nih.gov |

| 9b | Not Specified | Not Specified | Significant | nih.gov |

| 6 | Not Specified | Not Specified | Mild to Moderate | nih.gov |

| 8b | Not Specified | Not Specified | Mild to Moderate | nih.gov |

| 8d | (2,4-dichlorophenoxy)methyl | 2-(4-(2-Chlorophenyl)piperazin-1-yl)acetamide | Mild to Moderate | nih.gov |

| 8 | Not Specified | Butyl | 100% protection vs scPTZ | nih.gov |

| 13 | Not Specified | Not Specified | 100% protection vs scPTZ | nih.gov |

| 19 | Not Specified | Not Specified | 100% protection vs scPTZ | nih.gov |

Antiviral Activity (e.g., HIV-1 inhibitors)

The quinazoline scaffold has been identified as a promising framework for the development of antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). acs.org Research in this area has led to the synthesis and evaluation of various quinazolinone derivatives for their ability to interfere with the HIV-1 replication cycle. researchgate.net

One of the key targets for these compounds is the HIV-1 capsid protein (CA), which is essential for multiple stages of viral replication. nih.gov Inhibitors that bind to the mature capsid hexamer can disrupt critical processes such as nuclear import and proviral integration, thereby blocking the establishment of infection. nih.gov Some quinazolinone-based inhibitors have shown high potency, with 50% effective concentrations (EC50) in the nanomolar range. nih.gov

Another important target for anti-HIV-1 drug development is the viral envelope glycoprotein (B1211001) gp120, which mediates the entry of the virus into host cells. nih.govosti.gov Novel quinazoline-based inhibitors have been designed to antagonize gp120, effectively blocking its interaction with the cellular receptor CD4. nih.govosti.gov These compounds have demonstrated antiviral activity against a range of clinical HIV-1 isolates. nih.govosti.gov

The inhibitory potential of these compounds is often evaluated through various in vitro assays, and their mechanism of action can be elucidated through techniques like time-of-addition experiments. nih.govrjpbr.com These studies help to pinpoint the specific stage of the viral life cycle that is being inhibited, whether it be entry, reverse transcription, or later stages. rjpbr.com

Table 2: Anti-HIV-1 Activity of Selected Compounds

| Compound/Inhibitor | Target | EC50 / IC50 | Reference |

| GSK878 | HIV-1 Capsid | 0.039 ± 0.014 nM (EC50) | nih.gov |

| NBD-14204 | HIV-1 gp120 | 0.24–0.9 µM (IC50) | nih.govosti.gov |

| NBD-14208 | HIV-1 gp120 | 0.66–5.7 µM (IC50) | nih.govosti.gov |

| Cephaeline | Not Specified | 0.50 µM (IC50) | rjpbr.com |

| Harringtonine | Not Specified | 0.63 µM (IC50) | rjpbr.com |

| Tubercidin | Not Specified | 0.41 µM (IC50) | rjpbr.com |

| Theaflavine-3, 3'-digallate | Not Specified | 0.41 µM (IC50) | rjpbr.com |

Antituberculosis Activity

Quinazoline and its derivatives have emerged as a significant class of compounds in the search for new antituberculosis agents. nih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel inhibitors. nih.gov

Screening of 4-anilinoquinazoline (B1210976) libraries has identified compounds with potent inhibitory activity against Mtb. nih.gov Structure-activity relationship studies have highlighted key structural features crucial for antimycobacterial efficacy, such as the presence of a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinoline (B57606) ring. nih.gov Some of these compounds have demonstrated high potency with minimum inhibitory concentration (MIC90) values in the low micromolar range and have shown limited toxicity. nih.gov

Derivatives of 2-aminoquinazolin-4(3H)-one have also been investigated for their antimycobacterial properties. acs.org These compounds have been evaluated for their in vitro activity against replicating Mtb strains. acs.org Mechanistic studies on some of these aminoquinazolinones suggest that they may exert their effect through novel mechanisms of action. acs.org

Furthermore, the introduction of selenium into the quinazoline scaffold has led to the synthesis of compounds like 1,2-di(quinazolin-4-yl)diselane, which has shown the ability to inhibit the growth of M. smegmatis and M. tuberculosis at low concentrations. nih.gov The proposed mechanism for these compounds involves the dysregulation of intercellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov

Table 3: Antitubercular Activity of Selected Quinazoline Derivatives

| Compound | Target Organism | MIC | Reference |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | Mycobacterium tuberculosis | 0.63-1.25 µM (MIC90) | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. smegmatis | 2 μg/mL | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. bovis | 0.125 μg/mL | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis | 0.5 μg/mL | nih.gov |

| Nitro-substituted heteroaromatic carboxamides (1a-e) | Mycobacterium tuberculosis | 7.8 - 15.6 µg/mL | researchgate.net |

| 3,6-disubstituted 1,2,4,5-tetrazines | Mycobacterium tuberculosis | 0.18–3.12 μg/ml | researchgate.net |

Antimalarial Activity

The quinazoline and quinolone scaffolds have been a source of inspiration for the development of new antimalarial drugs, particularly in the face of increasing resistance to existing therapies. acs.org

Research has focused on 4(1H)-quinolone derivatives, with modifications at the 3-position leading to compounds with potent activity against multiple stages of the Plasmodium parasite. Specifically, 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones have shown low nanomolar 50% effective concentration (EC50) values against both chloroquine-sensitive and resistant strains of P. falciparum. These compounds have also demonstrated efficacy in reducing parasitemia in in vivo models. The mechanism of action for some of these quinolones is believed to involve the selective inhibition of the Plasmodium cytochrome bc1 complex.

Novel 4-aminoquinoline (B48711) analogues have also been synthesized and evaluated for their antimalarial potential. nih.gov These compounds have shown activity in the nanomolar range and have been found to significantly inhibit hemozoin formation, a critical process for parasite survival. nih.gov Docking studies have suggested that these analogues may also interact with the P. falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. nih.gov

Furthermore, a series of quinolin-4(1H)-imines have been identified as potent dual-stage antiplasmodials, exhibiting activity against the liver stage of Plasmodium berghei that is several-fold more potent than the established drug primaquine. nih.gov

Table 4: Antimalarial Activity of Selected Quinoline and Quinazolinone Derivatives

| Compound Class/Derivative | Target Stage/Strain | Activity (EC50/IC50) | Reference |

| 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones | P. falciparum (W2 and TM90-C2B) | Low nanomolar EC50 | |

| Monoquinoline (MAQ) and Bisquinoline (BAQ) analogs | P. falciparum | Nanomolar range | nih.gov |

| Quinolin-4(1H)-imines (5g and 5k) | P. berghei liver stage | Low nanomolar IC50 | nih.gov |

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Influence of Substituents on Quinazolinone Ring Positions (e.g., C-2, C-3, C-4, C-6, C-8)

The biological activities of quinazolinone compounds are highly dependent on the substitutions at various positions of the ring system. mdpi.com

C-2 Position: Substitutions at the C-2 position are crucial for modulating the activity of quinazolinone derivatives. The introduction of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov For instance, in a series of quinazolinone-benzimidazole hybrids, compounds with aliphatic substituents at the C-2 position demonstrated higher cytotoxic potency compared to those with phenyl or nitrophenyl groups. nih.gov Furthermore, the presence of electron-donating groups at C-2, such as a propyl group, has been shown to improve cytotoxic activity against certain cancer cell lines. nih.gov In contrast, some studies suggest that for anti-inflammatory activity, a 2-phenyl substitution can be beneficial.

C-3 Position: The C-3 position is another critical site for modification. The attachment of a substituted aromatic ring at this position is a key feature for enhancing antimicrobial properties. nih.gov Additionally, the incorporation of heterocyclic moieties at the N-3 position has been a successful strategy to increase the biological activity of quinazolinone compounds. nih.gov

C-4 Position: While the core structure is a quinazolin-4(1H)-one, where the C-4 position is an oxo group, it's noteworthy that in the broader quinazoline (B50416) class, substitutions at this position, particularly with amines or substituted amines, can enhance antimicrobial activity. nih.gov

C-6 and C-8 Positions: The benzene (B151609) ring portion of the quinazolinone scaffold, specifically positions C-6 and C-8, are significant for pharmacological activity. mdpi.com The introduction of halogen atoms, such as bromine or iodine, at these positions has been shown to retain or increase cytotoxic and antimicrobial activities. ekb.eg For example, substitution with iodine at both the C-6 and C-8 positions can significantly improve antibacterial activity. nih.gov

The following table summarizes the influence of various substituents at different positions on the quinazolinone ring based on reported research findings.

| Position | Substituent | Observed Impact on Activity | Reference |

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity. | nih.gov |

| Aliphatic groups (e.g., Propyl) | Increased cytotoxicity. | nih.gov | |

| Phenyl group | Can be beneficial for anti-inflammatory activity. | ||

| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity. | nih.gov |

| Heterocyclic Moieties | Increased biological activity. | nih.gov | |

| C-4 | Amine/Substituted Amine | Can improve antimicrobial activity in the broader quinazoline class. | nih.gov |

| C-6, C-8 | Halogens (Br, I) | Increased cytotoxic and antimicrobial activity. | nih.govekb.eg |

Role of Halogen Atom Substitution (e.g., Chlorine at various positions)

Halogen substitution plays a pivotal role in modulating the biological efficacy of quinazolinone derivatives. The position and nature of the halogen atom can significantly influence the compound's activity.

The presence of a chlorine atom at various positions of the quinazolinone scaffold has been a recurring theme in the development of potent bioactive molecules. For instance, studies have shown that the presence of a chloro group on an attached phenyl ring can be crucial for activity. In a series of 4-anilino-quinazoline derivatives, which are structurally related to the compound of interest, electron-withdrawing groups like chlorine on the aniline (B41778) ring were found to be advantageous for antiproliferative activity. nih.gov

Specifically, the substitution of a chlorine atom at the C-6 and C-8 positions of the quinazolinone ring has been reported to enhance antimicrobial and cytotoxic effects. researchgate.net For example, compounds with 6,8-dichloro substitutions have demonstrated better antibacterial activity than those with a single 6-chloro substitution or unsubstituted derivatives. researchgate.net

The following table highlights the impact of halogen substitutions on the activity of quinazolinone derivatives.

| Position of Halogen | Halogen | Effect on Biological Activity | Reference |

| C-6, C-8 | Chlorine (di-substitution) | Enhanced antibacterial activity compared to mono-chloro or unsubstituted derivatives. | researchgate.net |

| C-6, C-8 | Iodine | Significantly improved antibacterial activity. | nih.gov |

| C-7 | Chlorine | Favorable for anticonvulsant activity. | |

| Attached Phenyl Ring (various positions) | Chlorine | Can enhance anticancer and antimicrobial activities. | nih.govmdpi.com |

Impact of Aromatic Ring Substitutions (e.g., 4-chlorophenyl group)

The substitution of an aromatic ring, such as the 4-chlorophenyl group at the N-1 position of the quinazolin-4(1H)-one core, is a key determinant of the compound's biological profile. While direct structure-activity relationship studies on 1-(4-Chlorophenyl)quinazolin-4(1H)-one are not extensively documented in the reviewed literature, inferences can be drawn from related structures.

In the broader context of quinazolinone derivatives, the presence of a substituted aromatic ring is often crucial for activity. For instance, a substituted aromatic ring at the N-3 position is considered essential for antimicrobial properties. nih.gov When considering substitutions on an attached phenyl ring, the position and nature of the substituent are critical. For example, in some series of antibacterial quinazolinones, a para-substitution on a phenyl ring was found to be superior to meta or ortho substitutions. acs.org Small electron-withdrawing groups, such as chloro, at the para position of a phenyl ring have been associated with potent antibacterial activity. acs.org

The table below shows examples of how substitutions on an attached phenyl ring can affect the activity of quinazolinone derivatives.

| Phenyl Ring Substituent | Position on Phenyl Ring | Resulting Activity | Reference |

| Chloro | Para | Potent antibacterial activity in some series. | acs.org |

| Nitro | Para | Potent antibacterial activity in some series. | acs.org |

| Fluoro | Para | Potent antibacterial activity in some series. | acs.org |

| Methoxy (B1213986), Methyl | Para, Meta | Varied effects, sometimes less potent than electron-withdrawing groups. | nih.gov |

Effect of Heterocyclic Moiety Attachments

The strategic incorporation of various heterocyclic rings onto the quinazolinone scaffold is a widely employed method to enhance and diversify biological activities. nih.gov The nature of the attached heterocycle and its point of connection to the quinazolinone core are critical factors in determining the resulting pharmacological profile.

For instance, the attachment of a pyrazole (B372694) moiety at the C-2 position of the quinazolinone nucleus has been shown to yield compounds with significant antimicrobial activity. nih.gov Similarly, the fusion of an imidazolone (B8795221) ring to the quinazolinone system has resulted in derivatives with notable anticancer properties. The introduction of a 1,3,4-oxadiazole (B1194373) ring has also been explored, leading to conjugates with cytotoxic effects. nih.gov

In some cases, the combination of a quinazolinone core with other heterocyclic systems like thiazolidinone has produced hybrids with potent antimicrobial activity. mdpi.com The substituents on these attached heterocyclic rings also play a crucial role. For example, in a series of quinazolinone-thiazolidinone hybrids, derivatives bearing chloro or hydroxy groups on an aryl substituent of the thiazolidinone ring exhibited very good antimicrobial activities. nih.gov